N-Isopropyldopamine

Übersicht

Beschreibung

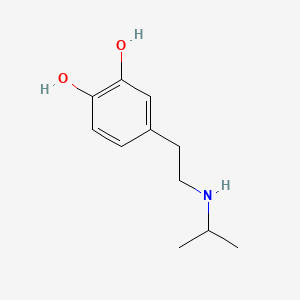

N-Isopropyldopamine is a chemical compound with the molecular formula C11H17NO2 It is a derivative of dopamine, a well-known neurotransmitter, and is characterized by the presence of an isopropyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Isopropyldopamine can be synthesized through several methods. One common approach involves the alkylation of dopamine with isopropyl halides in the presence of a base. The reaction typically proceeds as follows:

Starting Materials: Dopamine and isopropyl halide (e.g., isopropyl bromide).

Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation.

Procedure: Dopamine is dissolved in the solvent, and the isopropyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable processes. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method offers advantages such as better control over reaction conditions, higher yields, and reduced production costs.

Analyse Chemischer Reaktionen

Types of Reactions: N-Isopropyldopamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, such as amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced amines or other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

N-Isopropyldopamine is a derivative of dopamine, a crucial neurotransmitter involved in numerous physiological functions. Its structure allows it to interact with adrenergic receptors, influencing neurotransmission and potentially offering therapeutic benefits in conditions like Parkinson's disease and other neurodegenerative disorders.

Pharmacological Applications

-

Neuroprotective Effects

- This compound has been investigated for its neuroprotective properties. Studies indicate that compounds with similar structures can enhance dopamine levels and reduce oxidative stress markers in models of neurodegeneration, such as those induced by haloperidol . This suggests potential applications in treating Parkinson’s disease.

-

Cardiovascular Effects

- As an adrenergic agonist, this compound may influence cardiovascular functions. Research indicates that secondary catecholamines can be taken up by adrenergic nerves, impacting heart rate and blood pressure regulation . This property could be explored for developing treatments for cardiovascular diseases.

-

Investigative Toxicology

- The compound's role in investigative toxicology is also notable. By understanding its interactions at the cellular level, researchers can assess potential off-target effects, which is critical during drug development phases. This approach helps mitigate safety risks associated with new pharmacological agents .

Case Study 1: Neuroprotective Mechanism

In a study examining the effects of this compound on haloperidol-induced neurotoxicity, researchers found that the compound significantly improved dopamine levels and reduced lipid peroxidation markers compared to control groups. This highlights its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Cardiovascular Response

A comparative study on the uptake of this compound by adrenergic nerves demonstrated its efficacy in modulating cardiovascular responses. The findings suggest that this compound could be beneficial in managing conditions related to adrenergic dysfunctions .

Data Tables

Wirkmechanismus

The mechanism of action of N-Isopropyldopamine involves its interaction with dopamine receptors in the brain. It binds to these receptors and modulates their activity, leading to various physiological effects. The compound primarily targets the D1-like and D2-like dopamine receptors, which are involved in regulating motor control, reward, and other functions. The binding of this compound to these receptors can influence the levels of cyclic adenosine monophosphate (cAMP) and other signaling molecules, thereby affecting cellular responses.

Vergleich Mit ähnlichen Verbindungen

N-Isopropyldopamine is similar to other dopamine derivatives, such as:

N-Methyldopamine: Another derivative with a methyl group attached to the nitrogen atom.

N-Ethyldopamine: A derivative with an ethyl group attached to the nitrogen atom.

N-Propionyldopamine: A derivative with a propionyl group attached to the nitrogen atom.

Uniqueness: this compound is unique due to the presence of the isopropyl group, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, binding affinity to receptors, and overall pharmacological profile.

Biologische Aktivität

N-Isopropyldopamine (NIPD) is a dopamine derivative that has garnered interest for its biological activity, particularly in relation to its effects on dopamine receptors. This article presents an overview of the biological activity of NIPD, including its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a catecholamine derivative, characterized by the presence of an isopropyl group at the nitrogen atom of the dopamine structure. This modification influences its interaction with dopamine receptors, potentially affecting its pharmacological profile.

Dopamine Receptor Interaction

NIPD exhibits activity as a dopamine receptor agonist. Research has shown that it interacts with both D1 and D2 dopamine receptors, although with varying affinities. The stereochemistry of NIPD plays a crucial role in its receptor binding and subsequent biological effects. For instance, studies indicate that at high concentrations, NIPD can reverse the inhibition caused by prostaglandin E1 (PGE1) more effectively than some other catecholamines .

Neuroprotective Effects

NIPD has been investigated for its neuroprotective properties. In vitro studies suggest that it may help mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Parkinson's disease. The compound's ability to enhance dopamine release and protect dopaminergic neurons has been highlighted in various models .

Structure-Activity Relationship (SAR)

The structure-activity relationship of NIPD indicates that modifications to the catecholamine structure can significantly impact its biological efficacy. Research has identified key structural features that enhance receptor binding and activation:

- Hydroxyl Groups : The presence of hydroxyl groups on the benzene ring is critical for maintaining activity at dopamine receptors.

- Alkyl Substituents : The isopropyl group at the nitrogen atom increases lipophilicity, potentially enhancing blood-brain barrier penetration compared to other derivatives .

Case Studies and Experimental Findings

Several studies have assessed the biological activity of NIPD through various experimental approaches:

- In Vitro Studies : In neuronal cell cultures, NIPD demonstrated a significant increase in dopamine levels and reduced markers of oxidative stress when compared to control groups.

- Animal Models : In haloperidol-induced models of Parkinson's disease, NIPD administration resulted in improved locomotor activity and reduced neurotoxicity markers, suggesting potential therapeutic benefits in treating movement disorders .

- Comparative Analysis : A comparative study involving various dopamine agonists indicated that NIPD had a favorable profile regarding receptor selectivity and potency compared to other compounds like ropinirole .

Summary of Findings

| Study Type | Findings |

|---|---|

| In Vitro | Increased dopamine release; reduced oxidative stress markers. |

| Animal Models | Enhanced locomotor activity; neuroprotection in Parkinson's disease models. |

| Comparative Analysis | Favorable receptor selectivity; effective compared to other dopamine agonists like ropinirole. |

Eigenschaften

IUPAC Name |

4-[2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(2)12-6-5-9-3-4-10(13)11(14)7-9/h3-4,7-8,12-14H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRDLWPJCCLNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5178-52-9 (hydrochloride) | |

| Record name | N-Isopropyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90188563 | |

| Record name | N-Isopropyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3506-32-9 | |

| Record name | N-Isopropyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Isopropyldopamine interact with adrenergic receptors and what are the downstream effects?

A1: this compound exhibits complex interactions with adrenergic receptors. Research indicates that it acts as both an agonist and antagonist, depending on the receptor subtype and experimental conditions.

Q2: What is the impact of the N-isopropyl group on the activity of this compound compared to dopamine?

A2: The addition of the N-isopropyl group significantly influences the pharmacological profile of this compound compared to dopamine:

Q3: Does this compound interact with dopamine receptors?

A3: Research suggests that this compound's stimulation of adenylate cyclase in rat erythrocytes might not be directly mediated by dopamine receptors. [] While it can activate adenylate cyclase, studies using antagonists like chlorpromazine and haloperidol indicate that this activation might occur through a mechanism distinct from classical dopamine receptor activation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.